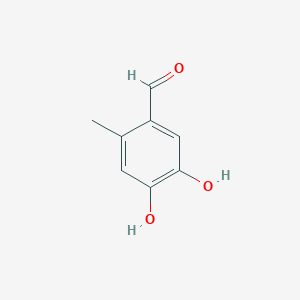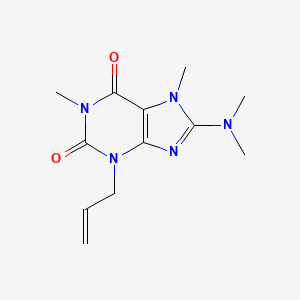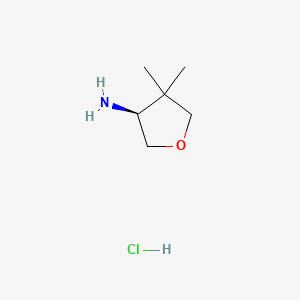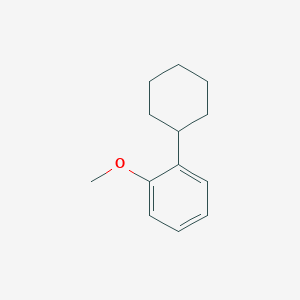
2-Cyclohexylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylanisole, also known as 1-Cyclohexyl-2-methoxybenzene, is an organic compound with the molecular formula C13H18O. It is a derivative of anisole where the methoxy group is substituted at the ortho position with a cyclohexyl group. This compound is known for its applications in various fields, including perfumery and as a precursor in the synthesis of other chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclohexylanisole can be synthesized through the alkylation of anisole with cyclohexene. This reaction is typically carried out in the presence of solid acid catalysts such as cesium-modified heteropoly acid on K-10 acidic montmorillonite clay. The reaction conditions include a temperature of around 105°C and a reaction time of approximately 3 hours, resulting in a high conversion rate of cyclohexene to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexylmethoxybenzene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Cyclohexylmethoxybenzoic acid.
Reduction: Cyclohexylmethoxybenzene.
Substitution: Bromocyclohexylanisole, nitrocyclohexylanisole
Aplicaciones Científicas De Investigación
2-Cyclohexylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of catalytic hydrodeoxygenation and other catalytic processes.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylanisole involves its interaction with various molecular targets and pathways. For instance, in catalytic hydrodeoxygenation, it undergoes hydrogenolysis and demethoxylation, leading to the formation of cyclohexane carbocations. These carbocations can further react to form condensed-ring products or cycloalkanes. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparación Con Compuestos Similares
Anisole: 2-Cyclohexylanisole is structurally similar to anisole but with a cyclohexyl group substitution.
Cyclohexanol: Both compounds contain a cyclohexyl group, but this compound has an additional methoxy group on the benzene ring.
Cyclohexylbenzene: Similar in structure but lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of aromatic and cyclohexyl groups makes it valuable in various chemical reactions and applications .
Propiedades
Número CAS |
2206-48-6 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Clave InChI |
CMMWEZJMZPQGJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


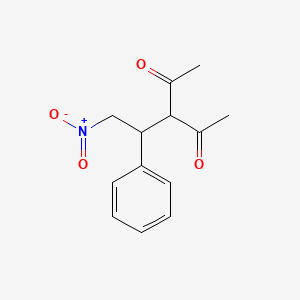
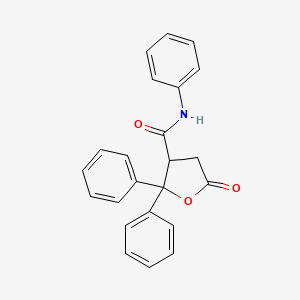
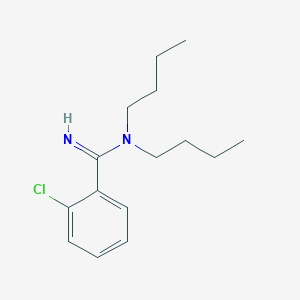
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
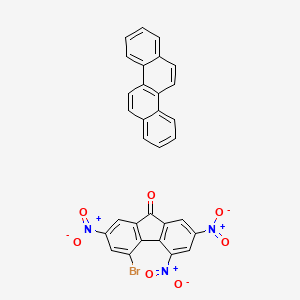
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
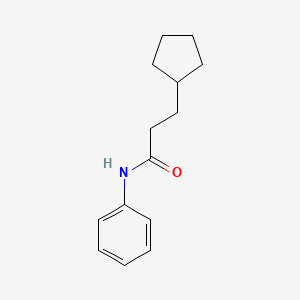
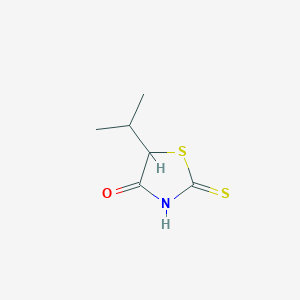
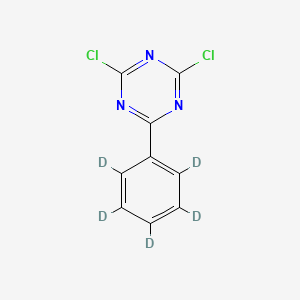
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
